molecular formula C14H12O3 B2876873 4-Methoxy-3-phenylbenzoic acid CAS No. 4477-64-9

4-Methoxy-3-phenylbenzoic acid

Cat. No.: B2876873
CAS No.: 4477-64-9
M. Wt: 228.247
InChI Key: COWRCHINGJTIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-phenylbenzoic acid is an organic compound with the molecular formula C14H12O3. It is a derivative of benzoic acid, characterized by the presence of a methoxy group (-OCH3) and a phenyl group (-C6H5) attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-3-phenylbenzoic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated benzoic acid in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, making it a preferred method for synthesizing this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-phenylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The phenyl group can be reduced to form a cyclohexyl derivative.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products:

    Oxidation: Formation of 4-methoxy-3-carboxybenzoic acid.

    Reduction: Formation of 4-methoxy-3-cyclohexylbenzoic acid.

    Substitution: Formation of 4-halo-3-phenylbenzoic acid derivatives.

Scientific Research Applications

4-Methoxy-3-phenylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-3-phenylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    4-Methoxybenzoic acid: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    3-Phenylbenzoic acid: Lacks the methoxy group, affecting its solubility and biological activity.

    4-Methoxy-3-methylbenzoic acid: Contains a methyl group instead of a phenyl group, leading to variations in its chemical behavior.

Uniqueness: 4-Methoxy-3-phenylbenzoic acid is unique due to the presence of both the methoxy and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-methoxy-3-phenylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-8-7-11(14(15)16)9-12(13)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWRCHINGJTIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 6-(methyloxy)-3-biphenylcarboxylate (D39) (194 mg, 0.8 mmol) dissolved in 2N NaOH aq. (3 ml) and methanol (3 ml). Stirred at room temperature overnight and then the organic solvent was evaporated in vacuo. Added EtOAc/water separated and then acidified the aqueous and re-extracted. The organic extracts were dried and evaporated to afford 202 mg of the title compound as a white solid. δH (d6-DMSO, 400 MHz) 3.84 (3H, s), 7.22 (1H, d), 7.33-7.49 (5H, m), 7.82 (1H, d), 7.95 (1H, dd), MS (ES+): C14H12O3 requires 228; found 229 (M+H+).
Quantity
194 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.